molecular formula C9H5F3N2O2 B1399970 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1260777-52-3

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B1399970
CAS No.: 1260777-52-3
M. Wt: 230.14 g/mol
InChI Key: IWQCDGQOZWSPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of imidazo[1,2-a]pyridine chemistry, which has been recognized as a privileged structure in medicinal chemistry for several decades. The imidazo[1,2-a]pyridine scaffold gained prominence following the discovery and commercialization of several therapeutic agents, including zolpidem, olprinone, and soraprazan, which demonstrated the wide therapeutic spectrum of this class of compounds. These early successes established the foundation for systematic exploration of substituted derivatives, with researchers recognizing that strategic modifications could enhance both potency and selectivity.

The introduction of trifluoromethyl groups into heterocyclic systems gained momentum in the late 20th and early 21st centuries as synthetic methodologies advanced and the unique properties of fluorinated compounds became better understood. The specific development of 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives followed naturally from this trend, with researchers seeking to combine the established biological activity of the imidazo[1,2-a]pyridine core with the enhanced metabolic stability and altered physicochemical properties imparted by fluorine substitution. The carboxylic acid functionality at position 7 provides additional synthetic versatility, allowing for further derivatization and conjugation reactions that expand the utility of this scaffold in drug discovery programs.

Recent synthetic advances have made these compounds more accessible to researchers worldwide. The compound is now catalogued under CAS number 1260777-52-3 and is available from multiple chemical suppliers, reflecting its growing importance in research applications. The structural characterization includes specific spectroscopic signatures, with the InChI key IWQCDGQOZWSPJD-UHFFFAOYSA-N providing unique identification for database searches and computational studies. This standardization has facilitated collaborative research efforts and enabled systematic structure-activity relationship studies across different research groups.

Significance in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold occupies a unique position in heterocyclic chemistry as a privileged structure that consistently appears in bioactive compounds across diverse therapeutic areas. This bicyclic system represents an optimal balance between structural complexity and synthetic accessibility, making it an attractive target for both academic research and pharmaceutical development. The scaffold's significance extends beyond its individual therapeutic applications to encompass its role as a key building block in medicinal chemistry, where it serves as a foundation for the development of novel drug candidates with improved pharmacological profiles.

The therapeutic diversity of imidazo[1,2-a]pyridine derivatives is particularly noteworthy, with documented activities spanning anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitory effects. This broad spectrum of biological activities reflects the scaffold's ability to interact with multiple target classes through various binding modes, a characteristic that has made it invaluable in drug discovery efforts. The structural flexibility inherent in the bicyclic system allows for strategic substitution patterns that can modulate selectivity and potency toward specific biological targets.

Within the broader context of nitrogen-containing heterocycles, imidazo[1,2-a]pyridines represent a particularly successful example of scaffold optimization through systematic structural modification. The compound this compound exemplifies this approach, incorporating two key functional modifications that enhance the parent scaffold's properties. The trifluoromethyl group at position 2 provides improved metabolic stability and altered electronic properties, while the carboxylic acid at position 7 offers opportunities for further derivatization and potential ionic interactions with biological targets.

The synthetic accessibility of this compound through established methodologies has contributed to its growing importance in medicinal chemistry research. Recent advances in metal-free direct synthesis protocols have made imidazo[1,2-a]pyridine derivatives more readily available to researchers, facilitating broader exploration of this chemical space. These synthetic developments have enabled systematic investigation of structure-activity relationships and have supported the identification of lead compounds for various therapeutic indications, further cementing the significance of this heterocyclic class in contemporary drug discovery.

Role of Trifluoromethyl Group in Bioactivity

The incorporation of trifluoromethyl groups into pharmaceutical compounds represents one of the most significant advances in modern medicinal chemistry, with approximately 20-25% of marketed drugs containing fluorine atoms. The trifluoromethyl group's unique properties stem from the exceptional electronegativity of fluorine and the strength of the carbon-fluorine bond, which combine to create substituents with distinctive electronic, steric, and metabolic characteristics. In the context of this compound, these properties contribute to enhanced biological activity through multiple mechanisms that have been systematically studied and documented.

Research comparing trifluoromethyl and methyl substitutions has provided valuable insights into the specific contributions of fluorine incorporation to bioactivity enhancement. A comprehensive analysis of 28,003 compound pairs differing only in their methyl versus trifluoromethyl substitution revealed that while the replacement does not universally improve bioactivity, approximately 9.19% of substitutions result in at least an order of magnitude increase in biological activity. This statistical finding underscores the importance of strategic positioning of trifluoromethyl groups and highlights the potential for significant bioactivity improvements when optimal substitution patterns are achieved.

The molecular basis for trifluoromethyl group contributions to bioactivity has been elucidated through detailed protein-ligand interaction studies. Quantum mechanical/molecular mechanical calculations have demonstrated that trifluoromethyl substitution can achieve substantial binding energy improvements, with maximum energy gains reaching 4.36 kcal/mol compared to methyl analogues. These energy differences are primarily driven by enhanced electrostatic interactions and improved solvation free energy, reflecting the trifluoromethyl group's ability to modulate both direct protein contacts and surrounding solvent interactions.

The amino acid preferences for trifluoromethyl versus methyl interactions provide additional insight into the molecular mechanisms underlying bioactivity enhancement. Structural database analyses reveal that trifluoromethyl groups preferentially interact with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups favor leucine, methionine, cysteine, and isoleucine. These differential interaction patterns suggest that trifluoromethyl substitution can access unique binding modes unavailable to methyl analogues, potentially leading to improved selectivity and potency profiles.

Interaction Parameter Trifluoromethyl Group Methyl Group
Preferred amino acid contacts Phenylalanine, Methionine, Leucine, Tyrosine Leucine, Methionine, Cysteine, Isoleucine
Maximum binding energy improvement 4.36 kcal/mol Baseline reference
Percentage showing >10-fold activity increase 9.19% of substitutions Not applicable
Primary energy contributions Electrostatic, Solvation Van der Waals

The metabolic advantages conferred by trifluoromethyl substitution represent another crucial aspect of its role in bioactivity enhancement. The carbon-fluorine bond's exceptional stability (approximately 130 kcal/mol) provides resistance to metabolic degradation pathways that commonly affect methyl-substituted compounds. This enhanced metabolic stability translates to improved pharmacokinetic properties, including extended half-life and reduced clearance rates, which can significantly impact in vivo efficacy. For this compound, these metabolic advantages complement the direct binding enhancements to create a compound with optimized pharmaceutical properties.

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQCDGQOZWSPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260777-52-3
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a trifluoromethylating agent under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group enables direct functionalization via nucleophilic acyl substitution. Key reactions include:

Reaction TypeReagents/ConditionsMajor Products FormedYieldSource
EsterificationThionyl chloride (SOCl₂), methanolMethyl ester derivative85–92%
AmidationEDCl/HOBt, amines (e.g., aniline)Amide derivatives70–88%
Acid chloride formationOxalyl chloride, DCM, RTAcyl chloride intermediate95%
  • Mechanistic Insight : The carboxylic acid undergoes activation via chlorination or carbodiimide coupling, facilitating nucleophilic attack by alcohols or amines .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, generating reactive intermediates:

ConditionsCatalysts/AdditivesProductsApplication
Cu(OAc)₂, DMF, 120°CPhenanthroline ligand2-(Trifluoromethyl)imidazo[1,2-a]pyridinePrecursor for C–H functionalization
Ag₂O, MeOH, 80°CRhCp*Cl₂ catalystDe-carboxylated intermediateFacilitates C5-arylation
  • Key Finding : Decarboxylation under Rh catalysis enables regioselective C–H activation at the C5 position for arylation .

C–H Functionalization

The electron-deficient imidazo[1,2-a]pyridine core undergoes directed C–H bond activation:

C5 Arylation

SubstrateConditionsArylating AgentYield
Parent compound[RhCp*Cl₂]₂ (3 mol%), Ag₂O, MeOHPhenylboronic acid74%
Methyl esterPd(OAc)₂, K₂CO₃, DMSO4-Methoxyphenylboronic acid68%
  • Regioselectivity : The carboxylic acid group directs metallation to the C5 position, as confirmed by X-ray crystallography .

Iodination

ReagentsConditionsPositionYield
KI, Oxone®, ultrasoundAcetonitrile/H₂O, 50°CC389%
  • Note : Electron-withdrawing trifluoromethyl group deactivates C7 toward electrophilic substitution, favoring C3 iodination .

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

ReactantsConditionsProductsYield
EthylenediamineHCl, refluxImidazo[4,5-b]pyridine derivative63%
ThioureaPCl₅, 80°CThiazolo-fused derivative58%

Biological Activity-Driven Modifications

Derivatives synthesized from this compound show enhanced pharmacological properties:

DerivativeTarget ActivityIC₅₀/EC₅₀Source
Amide with benzoxazoleAntitrypanosomal (T. cruzi)8.5 μM
C5-aryl derivativeAntimycobacterial (M. tuberculosis)0.03 μM

Comparative Reactivity Table

Functional GroupReactivity TrendInfluence on Reactions
Trifluoromethyl (-CF₃)Electron-withdrawing, meta-directingReduces electrophilic substitution at C7
Carboxylic acid (-COOH)Activates C5 for C–H arylationDirects Rh-catalyzed metallation

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a potential candidate for developing new antimicrobial agents. For instance, research indicated that similar compounds demonstrated efficacy against various bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that 2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid can inhibit the proliferation of certain cancer cell lines, suggesting a mechanism involving apoptosis induction .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs). The trifluoromethyl group contributes to improved charge mobility and stability in electronic devices .

Table 2: Material Properties for Electronics

PropertyValue
Charge MobilityHigh
StabilityEnhanced
ApplicationOLEDs

Environmental Impact and Safety

The environmental impact of this compound is an important consideration. According to the EPA's CompTox database, it is classified under certain hazard categories due to its potential toxicity . Proper handling and disposal methods should be employed to mitigate any risks associated with its use.

Safety Data Sheet Highlights

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS No.: 1620569-19-8
  • Molecular Formula : C₉H₅F₃N₂O₂ (same as the parent compound)
  • Key Differences :
    • The -CF₃ group is at position 7, and the -COOH group is at position 2.
    • Density : 1.59 ± 0.1 g/cm³ (predicted) .
    • Hazard Profile : Includes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
(b) 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS No.: 367500-93-4
  • Key Differences :
    • The -CF₃ group is at position 5, which may sterically hinder interactions with planar biological targets compared to the parent compound .

Substituent Variations

(a) 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS No.: 70705-33-8
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 192.17 g/mol
  • Key Differences: A methyl (-CH₃) group replaces -CF₃, reducing molecular weight and lipophilicity.
(b) 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS No.: 1260798-62-6
  • Key Differences :
    • A fluorine atom at position 6 introduces moderate electronegativity, balancing solubility and metabolic stability .

Functional Group Modifications

(a) Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate
  • CAS No.: 1251033-23-4
  • Molecular Formula : C₉H₈BrN₃O₂
  • The ethyl ester (-COOEt) group renders it a precursor to carboxylic acid derivatives .
(b) Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
  • CAS No.: 648423-85-2
  • Molecular Formula : C₈H₇ClN₂O₂
  • Molecular Weight : 198.61 g/mol
  • Key Differences :
    • Lacks the -CF₃ group, simplifying synthesis but reducing lipophilicity.
    • The hydrochloride salt improves aqueous solubility for formulation .

Saturated and Oxidized Derivatives

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
  • CAS No.: 1369094-48-3
  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • Key Differences: Partial saturation of the imidazo[1,2-a]pyridine ring (tetrahydro structure) reduces aromaticity.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Suppliers
This compound 1260777-52-3 C₉H₅F₃N₂O₂ 230.15 -CF₃ (C2), -COOH (C7) ≥95% Capot Chemical, CymitQuimica
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 1620569-19-8 C₉H₅F₃N₂O₂ 230.15 -CF₃ (C7), -COOH (C2) 98% Acmec
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 70705-33-8 C₉H₈N₂O₂ 192.17 -CH₃ (C7), -COOH (C2) 95% Biopharmacule
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 648423-85-2 C₈H₇ClN₂O₂ 198.61 -COOH (C7), HCl salt 95% Combi-Blocks

Research Implications

  • Medicinal Chemistry : The -CF₃ group in the parent compound enhances metabolic stability and target affinity compared to methyl or hydrogen analogs .
  • Synthetic Flexibility : Ethyl ester derivatives (e.g., ) serve as intermediates for further functionalization via hydrolysis or coupling reactions .
  • Safety Considerations : Positional isomers with -CF₃ at C7 () exhibit higher toxicity risks (H302/H315) than the parent compound .

Biological Activity

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 1260777-52-3) is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9H5F3N2O2
  • Molecular Weight : 230.14 g/mol
  • Physical Appearance : Light yellow to brown solid
  • Purity : ≥95%

Biological Activities

The imidazo[1,2-a]pyridine scaffold, including its trifluoromethyl derivative, exhibits a wide range of biological activities:

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine family possess significant anticancer properties. For example, studies have shown that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives demonstrate potent antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances these properties by increasing lipophilicity and cellular uptake. In vitro studies have reported effective inhibition against a range of pathogenic bacteria and fungi .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at various positions on the imidazo[1,2-a]pyridine ring can significantly alter its pharmacological profile.

Position Modification Effect on Activity
1Substitution with electron-withdrawing groupsIncreases anticancer potency
3Alkyl or aryl groupsEnhances antibacterial activity
7Carboxylic acid functionalityEssential for anti-inflammatory activity

Case Studies

Several studies have highlighted the biological efficacy of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Study : A study demonstrated that a series of imidazo[1,2-a]pyridine derivatives showed cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 20 µM .
  • Antimicrobial Evaluation : Another research project evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some compounds .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory potential revealed that certain analogs significantly reduced COX-2 expression in RAW264.7 macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclization of precursors like trifluoromethyl-substituted pyridines with appropriate reagents. For example:

  • Route 1 : Condensation of 2-aminopyridine derivatives with trifluoromethyl ketones under acidic conditions, followed by oxidation to introduce the carboxylic acid group .
  • Route 2 : Hydrolysis of ester derivatives (e.g., ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .
  • Key Considerations : Reaction temperature (80–100°C), solvent choice (DMF or ethanol), and purification via recrystallization or column chromatography .
Synthetic RouteStarting MaterialConditionsYieldReference
Cyclization + Oxidation2-Amino-5-(trifluoromethyl)pyridineH2SO4, 90°C55–65%
Ester HydrolysisEthyl ester derivativeNaOH/MeOH, reflux85–90%

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy :
  • 1H/13C NMR : Peaks for the trifluoromethyl group (δ ~120–125 ppm in 13C) and imidazo[1,2-a]pyridine core (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • IR : Stretching vibrations for carboxylic acid (O-H ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
    • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ calculated for C9H7F3N2O2: 233.05) .
    • Thermal Analysis : Melting points range between 210–220°C (varies with purity) .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Photoluminescence : Acts as a fluorophore in carbon quantum dots (CQDs), where its molecular state emission dominates over core-state emission, achieving high quantum yields (QY > 40%) .
  • Pharmaceutical Intermediates : Serves as a precursor for carboxamide derivatives with potential bioactivity (e.g., anti-tubercular agents) .
  • Material Science : Modifies electronic properties of polymers or sensors due to electron-withdrawing trifluoromethyl groups .

Advanced Research Questions

Q. How to design experiments to optimize synthesis yield in multi-step reactions?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry using a fractional factorial design to identify critical factors .
  • In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .

Q. How to resolve contradictions in photoluminescence data when using this compound in carbon quantum dots (CQDs)?

Q. What strategies enhance the compound’s properties for targeted applications?

Methodological Answer:

  • Structural Modifications :
  • Ester Derivatives : Improve lipid solubility for drug delivery (e.g., ethyl ester prodrugs) .
  • Carboxamide Formation : React with amines (e.g., NH2-Ph) to generate bioactive analogs .
    • Computational Modeling : Use DFT calculations to predict electron-withdrawing effects of the trifluoromethyl group on reactivity and binding affinity .
    • Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) to enhance thermal stability and luminescence .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy; avoid inhalation .
  • Data Reproducibility : Standardize solvents (HPLC-grade) and equipment calibration for spectroscopic analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.